silver(II)sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver(II) sulfate (AgSO₄) is a rare and highly reactive inorganic compound where silver exhibits a +2 oxidation state. Unlike the more common silver(I) sulfate (Ag₂SO₄), silver(II) sulfate is unstable under ambient conditions and requires specific synthetic environments, such as strong oxidizing agents or electrochemical methods, for stabilization.

科学的研究の応用

Antimicrobial Applications

Silver compounds have been historically recognized for their antimicrobial properties. Recent studies have demonstrated that silver ions incorporated into sulfate groups can significantly enhance antimicrobial activity. For instance, a study on silver-fucoidan complexes showed that these compounds effectively inhibited the growth of various pathogens, including Escherichia coli and Staphylococcus epidermidis, at concentrations comparable to traditional antiviral agents .

Case Study: Antiviral Efficacy

- Study Focus : The interaction of silver ions with fucoidan.

- Findings : Enhanced inhibition of viruses like SARS-CoV-2 and influenza A virus when using silver-fucoidan complexes compared to fucoidan alone .

Oxidizing Agent in Organic Chemistry

Silver(II) sulfate serves as a powerful oxidizer in organic synthesis. It can facilitate oxidation reactions involving organic compounds, particularly those containing carbon-carbon double or triple bonds. This property is valuable in synthetic organic chemistry for the transformation of substrates into more complex molecules.

Applications in Organic Synthesis

- Oxidation of Aromatic Compounds : Silver(II) sulfate can oxidize aromatic compounds, which are characterized by alternating single and double bonds in their structure.

- Reactivity : It is particularly effective in reactions requiring high-temperature stability, maintaining its magnetic properties even above 125 °C .

Analytical Chemistry

In analytical chemistry, silver(II) sulfate is utilized as an analytical reagent and catalyst. Its ability to react with various substrates allows for the determination of chemical oxygen demand (COD) in water samples, which is crucial for assessing water quality.

| Property | Value |

|---|---|

| Chemical Formula | AgSO₄ |

| Molar Mass | 203.93 g/mol |

| Solubility | Insoluble in water |

| Appearance | Black crystalline solid |

Potential in Material Science

The unique magnetic properties of silver(II) sulfate suggest potential applications in material science, particularly in developing materials that require conductivity at elevated temperatures. Its stability and reactivity make it a candidate for further research in high-temperature superconductors and other electronic materials .

Q & A

Q. Basic: What are the established methods for synthesizing and characterizing silver(II) sulfate in laboratory settings?

Methodological Answer:

Silver(II) sulfate synthesis typically involves reacting silver nitrate with sulfuric acid under controlled conditions. Key steps include:

- Ion-exchange chromatography : Automated systems separate nitrate and sulfate ions using columns (e.g., Dionex IonPac AS19 with KOH gradient elution) and convert them to silver salts via Ag₂SO₄ regenerant .

- Precipitation reactions : Silver nitrate (AgNO₃) reacts with sodium sulfate (Na₂SO₄) to yield Ag₂SO₄, followed by vacuum filtration and drying .

Characterization Methods :

Q. Basic: How can researchers confirm the purity and stoichiometry of synthesized silver(II) sulfate?

Methodological Answer:

- Elemental Analysis : Combustion analysis quantifies carbon, hydrogen, and sulfur content.

- Ion Chromatography : Measures sulfate/nitrate ratios to detect residual reactants .

- Spectrophotometry : UV-Vis spectroscopy identifies impurities via absorbance peaks (e.g., Ag⁺ at 300–400 nm) .

Q. Advanced: What methodologies are used for oxygen isotope (Δ¹⁷O) analysis in silver sulfate?

Methodological Answer:

Δ¹⁷O analysis involves:

Pyrolysis : Silver sulfate is thermally decomposed in a TC/EA system to produce O₂ gas.

Isotopic Measurement : O₂ is analyzed using a MAT253 IRMS for δ¹⁸O and δ¹⁷O values, with Δ¹⁷O calculated as δ¹⁷O − 0.528 × δ¹⁸O .

Calibration : In-house sulfate standards and USGS-35 (NaNO₃) ensure accuracy (±0.4‰ error) .

Q. Advanced: How can computational modeling resolve ambiguities in silver(II) sulfate’s electronic structure?

Methodological Answer:

- DFT Calculations : Predict band gaps and ligand-field effects using software like Gaussian or VASP.

- XPS Data Integration : Compare computed binding energies (e.g., Ag 3d₅/₂ peaks) with experimental results to validate models .

Q. Data Contradictions: How should researchers address discrepancies in reported thermodynamic properties of silver(II) sulfate?

Methodological Answer:

- Meta-Analysis : Systematically compare studies for methodological differences (e.g., calorimetry vs. computational estimates) .

- Replication Studies : Reproduce experiments under standardized conditions (e.g., inert atmosphere to prevent Ag⁺ oxidation) .

Q. Experimental Design: What protocols ensure reproducibility in silver(II) sulfate synthesis?

Methodological Answer:

- Detailed Documentation : Include reaction stoichiometry, temperature gradients, and purification steps in appendices .

- Control Experiments : Test the impact of variables like pH and agitation speed on yield .

Secondary Data: How can existing datasets on silver sulfate be reused for novel research questions?

Methodological Answer:

- Data Mining : Extract thermodynamic or spectral data from repositories like SulfAtlas .

- Thematic Analysis : Identify trends in catalytic applications using literature reviews focused on oxidation-reduction mechanisms .

Q. Advanced: What mechanisms explain silver(II) sulfate’s decomposition under varying atmospheric conditions?

Methodological Answer:

- In Situ Raman Spectroscopy : Monitor phase transitions during heating (e.g., Ag₂SO₄ → Ag + SO₃ at 660°C) .

- Mass Spectrometry : Track gaseous byproducts (SO₂, O₂) to elucidate reaction pathways .

Q. Spectroscopic Challenges: How to mitigate interference in IR spectroscopy of silver sulfate complexes?

Methodological Answer:

- Baseline Correction : Use KBr pellets with matched reference cells.

- Low-Temperature Measurements : Reduce thermal noise by cooling samples to 77 K .

Q. Interdisciplinary Applications: What role does silver sulfate play in environmental chemistry research?

Methodological Answer:

類似化合物との比較

Comparison with Similar Sulfate Compounds

Silver(II) sulfate is distinguished from other metal sulfates by its unique oxidation state and reactivity. Below is a detailed comparison with structurally or functionally analogous sulfates:

Silver(I) Sulfate (Ag₂SO₄)

- Oxidation State : Silver is in the +1 oxidation state, making it less reactive than AgSO₄.

- Stability : Stable at room temperature; decomposes at 652°C .

- Applications: Used as a catalyst in sulfonation reactions, a chlorine inhibitor in COD testing, and a precursor for silver nanoparticles .

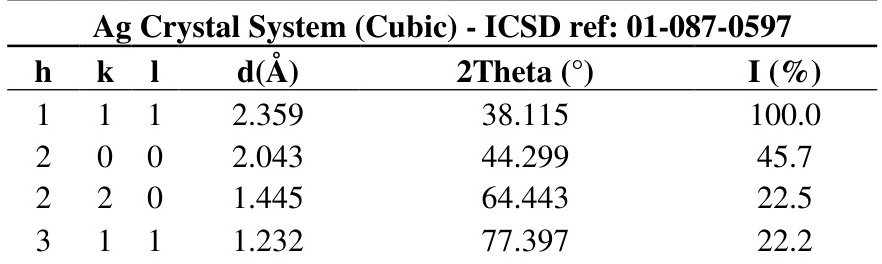

- Crystal Structure : Forms orthorhombic crystals, as confirmed by X-ray diffraction (XRD) patterns .

- Safety : Classified as an acute aquatic hazard (WGK 3) and causes eye irritation .

Copper(II) Sulfate (CuSO₄)

- Oxidation State : Copper in +2 state, similar to Ag(II) in AgSO₄.

- Stability : Hygroscopic but stable; decomposes at 590°C.

- Applications : Widely used in agriculture (fungicide), electroplating, and water treatment .

- Crystal Structure : Blue triclinic crystals; forms hydrates (e.g., CuSO₄·5H₂O).

- Safety : Less toxic than AgSO₄ but harmful if ingested .

Iron(II) Sulfate (FeSO₄)

- Oxidation State : Iron in +2 state; oxidizes to Fe(III) in air.

- Stability : Oxidizes readily; stored in airtight containers to prevent degradation .

- Applications : Soil amendment, reducing agent, and precursor for iron-based catalysts .

- Crystal Structure: Forms green monoclinic heptahydrate (FeSO₄·7H₂O) .

- Safety : Causes gastrointestinal irritation but is less hazardous than silver sulfates .

Argentic Oxide (AgO)

- Relevance : Contains Ag(I) and Ag(III) in a mixed-valence state, unlike AgSO₄’s pure Ag(II).

- Stability : More stable than AgSO₄; used in high-energy batteries .

- Crystal Structure : Identified via XRD as a co-deposit with Ag₂SO₄ in silica matrices .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: XRD Peaks for Silver Compounds

Research Findings and Challenges

- Synthesis Challenges : Silver(II) sulfate is difficult to isolate due to its tendency to disproportionate into Ag(I) and Ag(III) species .

- Environmental Impact : Silver sulfates (both I and II) pose significant aquatic toxicity risks, necessitating careful disposal .

- Comparative Reactivity : AgSO₄ exhibits stronger oxidative properties than CuSO₄ or FeSO₄, limiting its use in aqueous systems .

準備方法

Primary Preparation Method: Reaction of Silver(II) Fluoride with Sulfuric Acid

The most well-documented route to synthesize silver(II) sulfate involves the reaction of silver(II) fluoride (AgF₂) with concentrated sulfuric acid (H₂SO₄). This method leverages the high oxidative capacity of AgF₂ to stabilize the Ag²⁺ ion in the resulting sulfate .

Synthesis of Silver(II) Fluoride (AgF₂)

Silver(II) fluoride serves as the critical precursor for AgSO₄. Industrial and laboratory-scale syntheses of AgF₂ typically involve direct fluorination of silver(I) oxide (Ag₂O) or silver(I) chloride (AgCl) with elemental fluorine (F₂) at elevated temperatures :

2\text{O} + 2\text{F}2 \rightarrow 2\text{AgF}2 + \text{O}2 \quad \text{(at 200°C)} \quadAg2O+2F2→2AgF2+O2(at 200°C)[4]

Key Considerations for AgF₂ Synthesis:

-

Purity Challenges : Commercial AgF₂ often contains impurities (e.g., Ag, oxides), resulting in a F/Ag ratio < 2 .

-

Storage : AgF₂ must be stored in Teflon or passivated metal containers due to its reactivity with glass and moisture .

Table 1: Comparison of AgF₂ Synthesis Methods

| Method | Reaction Conditions | Yield (%) | Purity (F/Ag Ratio) | Source |

|---|---|---|---|---|

| Fluorination of Ag₂O | 200°C, F₂ gas | 85–90 | ~1.75 | |

| Fluorination of AgCl | 200°C, F₂ gas | 78–82 | ~1.70 |

Reaction of AgF₂ with Sulfuric Acid

The synthesis of AgSO₄ proceeds via the acid-base reaction between AgF₂ and concentrated H₂SO₄ :

2 + \text{H}2\text{SO}4 \rightarrow \text{AgSO}4 + 2\text{HF} \quadAgF2+H2SO4→AgSO4+2HF[7]

Procedure:

-

Setup : Conduct the reaction in a fluoropolymer-lined reactor to resist HF corrosion.

-

Mixing : Slowly add 98% H₂SO₄ to finely powdered AgF₂ under inert atmosphere (e.g., N₂).

-

Temperature Control : Maintain the reaction at 0–10°C to mitigate thermal decomposition .

-

Product Isolation : Filter the black AgSO₄ precipitate and wash with cold, anhydrous ethanol to remove residual HF.

Challenges:

-

HF Emissions : The reaction releases hazardous hydrogen fluoride gas, necessitating rigorous scrubbing systems .

-

Yield Limitations : Side reactions, such as partial reduction of Ag²⁺ to Ag⁺, often limit yields to 60–70% .

Alternative Synthesis Pathways

Electrochemical Oxidation

While less documented, preliminary studies suggest that anodic oxidation of Ag⁺ in sulfuric acid electrolytes could yield AgSO₄. However, this method remains experimental due to poor Faradaic efficiency and competing oxygen evolution .

Solid-State Reactions

High-pressure reactions between AgO (silver(II) oxide) and SO₃ have been theorized but lack empirical validation. Computational models indicate unfavorable thermodynamics under standard conditions .

Stability and Decomposition Behavior

Silver(II) sulfate is thermally unstable, decomposing at 120°C into silver(I) pyrosulfate and oxygen :

4 \rightarrow 2\text{Ag}2\text{S}2\text{O}7 + \text{O}_2 \quad (\Delta H < 0) \quad4AgSO4→2Ag2S2O7+O2(ΔH<0)[7]

Factors Influencing Stability:

-

Moisture : Hydrolysis occurs rapidly in aqueous media, regenerating Ag⁺ and releasing SO₄²⁻ .

-

Light : Prolonged exposure to UV light accelerates decomposition, necessitating storage in amber glass .

Table 2: Thermal Decomposition Kinetics of AgSO₄

特性

分子式 |

AgO4S-2 |

|---|---|

分子量 |

203.93 g/mol |

IUPAC名 |

silver;sulfate |

InChI |

InChI=1S/Ag.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/p-2 |

InChIキー |

XDNDXYZWMMAEPS-UHFFFAOYSA-L |

正規SMILES |

[O-]S(=O)(=O)[O-].[Ag] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。